5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid
Overview
Description
5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid is an organic compound with the molecular formula C20H18O10 It is a tetracarboxylic acid derivative, featuring two isophthalic acid moieties connected by a butane-1,4-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid typically involves the reaction of isophthalic acid derivatives with butane-1,4-diol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also implemented to reduce waste and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butane-1,4-diylbis(oxy) linker, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or aldehydes.
Substitution: The aromatic rings in the isophthalic acid moieties can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid is utilized in various scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems due to their ability to form stable complexes with metal ions.
Medicine: Research is ongoing to explore its potential in creating biocompatible materials for medical implants and tissue engineering.
Mechanism of Action
The mechanism by which 5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylate groups and the ether linkages provide multiple coordination sites, allowing the formation of stable metal complexes. These complexes can exhibit unique properties such as enhanced proton conductivity, which is beneficial in applications like fuel cells .
Comparison with Similar Compounds
- 5,5’-(Ethane-1,2-diylbis(oxy))diisophthalic acid
- 5,5’-(But-2-ene-1,4-diylbis(oxy))diisophthalic acid
Comparison:
- 5,5’-(Butane-1,4-diylbis(oxy))diisophthalic acid features a flexible butane linker, which provides greater conformational flexibility compared to the ethane or but-2-ene linkers in similar compounds .
- The flexibility of the butane linker allows for the formation of more diverse coordination polymers and MOFs, potentially leading to materials with unique properties such as higher thermal stability and enhanced mechanical strength .
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenoxy)butoxy]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-17(22)11-5-12(18(23)24)8-15(7-11)29-3-1-2-4-30-16-9-13(19(25)26)6-14(10-16)20(27)28/h5-10H,1-4H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYHESYFXENJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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